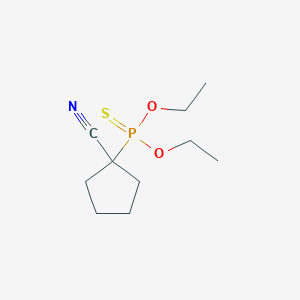
2-amino-6-(2-fluorophenoxy)-5-iodo-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-(2-fluorophenoxy)-5-iodo-4-pyrimidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as AFPI and has been studied extensively for its unique properties and potential therapeutic benefits.
Mechanism of Action
AFPI works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also inhibits the production of certain inflammatory mediators, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
AFPI has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the destruction of these cells. Additionally, AFPI has been found to inhibit angiogenesis (the formation of new blood vessels), which is necessary for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AFPI in lab experiments is its potent anticancer properties. It has been found to be effective against a wide range of cancer cells, making it a promising candidate for further research. However, one of the limitations of using AFPI is its relatively low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on AFPI. One area of interest is the development of new methods for synthesizing the compound, which could make it more accessible for use in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of AFPI and its potential applications in the treatment of cancer and other diseases. Finally, there is a need for more studies on the safety and toxicity of AFPI, particularly in animal models, before it can be considered for use in human clinical trials.
Synthesis Methods
The synthesis of AFPI involves the reaction of 5-iodo-2-nitrobenzoic acid with 2-fluoroaniline, followed by the reduction of the nitro group to an amino group using palladium on carbon. The resulting compound is then treated with 2-chloro-6-hydroxybenzaldehyde to produce AFPI.
Scientific Research Applications
AFPI has been extensively studied for its potential applications in the field of medicine. It has been found to have potent anticancer properties, and research has shown that it can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, AFPI has been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-amino-4-(2-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FIN3O2/c11-5-3-1-2-4-6(5)17-9-7(12)8(16)14-10(13)15-9/h1-4H,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHCBZCIYZSEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=O)NC(=N2)N)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FIN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)

![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)
![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
![N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)




![2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)